molecular formula C30H31FN4O3 B11932751 trans Ned-19

trans Ned-19

Cat. No.: B11932751
M. Wt: 514.6 g/mol
InChI Key: FUHCEERDBRGPQZ-LEAFIULHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Ned-19 is a potent and selective inhibitor of nicotinic acid adenine dinucleotide phosphate (NAADP) receptors. It is known for its ability to block NAADP-mediated calcium release in various cell types, including mammalian cells and sea urchin eggs . This compound is widely used in research to study the role of NAADP in cellular signaling and calcium homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ned-19 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods: Industrial production of trans-Ned-19 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: trans-Ned-19 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

trans-Ned-19 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study NAADP-mediated calcium signaling pathways.

    Biology: Investigates the role of NAADP in cellular processes such as autophagy, apoptosis, and cell proliferation.

    Medicine: Explores potential therapeutic applications in diseases related to calcium signaling dysregulation, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting calcium signaling pathways

Mechanism of Action

trans-Ned-19 exerts its effects by selectively binding to NAADP receptors, thereby inhibiting NAADP-mediated calcium release. This inhibition disrupts calcium signaling pathways, leading to altered cellular functions. The compound acts as a noncompetitive antagonist, meaning it binds to a different site than the natural ligand, preventing the receptor from being activated .

Comparison with Similar Compounds

Uniqueness: trans-Ned-19 is unique due to its high selectivity and potency as an NAADP receptor antagonist. Its ability to inhibit NAADP-mediated calcium release at nanomolar concentrations makes it a valuable tool in research. Additionally, its fluorescent properties allow for visualization of NAADP receptors in intact cells, providing insights into the spatial and temporal dynamics of calcium signaling .

Properties

Molecular Formula

C30H31FN4O3

Molecular Weight

514.6 g/mol

IUPAC Name

(1R,3R)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m1/s1

InChI Key

FUHCEERDBRGPQZ-LEAFIULHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Origin of Product

United States

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